molecular formula C8H14N6O B1462668 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one CAS No. 1154259-16-1

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

Cat. No. B1462668
M. Wt: 210.24 g/mol
InChI Key: ZDWSPNDSGJPCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one, commonly referred to as “tetrazole”, is a heterocyclic compound composed of a five-membered ring with four nitrogen atoms and one carbon atom. It is a highly reactive compound and has been used in a variety of scientific applications, from medicinal to industrial.

Scientific Research Applications

Tetrazole has been used in a variety of scientific research applications, ranging from medicinal to industrial. It has been used as a drug delivery vehicle for cancer drugs, as a reagent in organic synthesis, and as a catalyst for the synthesis of polymers. In addition, tetrazole has been used in the study of enzyme inhibition, in the synthesis of heterocyclic compounds, and as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

Tetrazole is a highly reactive compound, and its mechanism of action is dependent on its reaction with other molecules. In the case of drug delivery, tetrazole is used to form a complex with the drug, which is then transported to the target site. In the case of organic synthesis, tetrazole acts as a catalyst, enabling the formation of desired products. In the case of enzyme inhibition, tetrazole binds to the enzyme, preventing it from catalyzing the desired reaction.

Biochemical And Physiological Effects

Tetrazole has been found to have a variety of biochemical and physiological effects. In the case of drug delivery, tetrazole has been shown to increase the solubility of the drug, allowing for improved absorption and distribution in the body. In the case of enzyme inhibition, tetrazole has been found to inhibit the activity of certain enzymes, resulting in the inhibition of certain biochemical processes. In addition, tetrazole has been found to increase the stability of certain proteins, which can have a variety of beneficial effects.

Advantages And Limitations For Lab Experiments

The use of tetrazole in laboratory experiments has a variety of advantages and limitations. One of the main advantages is its high reactivity, which allows for the rapid synthesis of desired products. In addition, tetrazole is relatively inexpensive and easily accessible, making it a cost-effective reagent for laboratory experiments. However, tetrazole is also highly toxic and flammable, and must be handled with care. In addition, tetrazole can react with other molecules, resulting in unwanted side reactions.

Future Directions

The use of tetrazole in scientific research is still in its early stages, and there are a variety of potential future directions. One potential direction is the use of tetrazole as a drug delivery vehicle for a variety of drugs, including cancer drugs. In addition, tetrazole could be used in the synthesis of a variety of heterocyclic compounds, as well as in the study of enzyme inhibition. Finally, tetrazole could be used as a fluorescent probe for the detection of metal ions, or as a catalyst for the synthesis of polymers.

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(tetrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O/c9-7-1-3-13(4-2-7)8(15)5-14-6-10-11-12-14/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSPNDSGJPCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 3
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 4
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 5
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 6
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

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